molecular formula C11H20O2 B12662321 1,5-Dimethylhex-4-enyl propionate CAS No. 85030-13-3

1,5-Dimethylhex-4-enyl propionate

Cat. No.: B12662321
CAS No.: 85030-13-3
M. Wt: 184.27 g/mol
InChI Key: QTQUCFACVUKEDR-UHFFFAOYSA-N
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Description

1,5-Dimethylhex-4-enyl propionate is an organic compound with the molecular formula C11H20O2. It is a heterocyclic organic compound known for its unique structure and properties. The compound is characterized by a propionate ester functional group attached to a 1,5-dimethylhex-4-enyl chain. This compound is used in various research and industrial applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylhex-4-enyl propionate can be synthesized through esterification reactions. One common method involves the reaction of 1,5-dimethylhex-4-en-1-ol with propionic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylhex-4-enyl propionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethylhex-4-enyl propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dimethylhex-4-enyl propionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethylhex-4-enyl propionate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

85030-13-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

6-methylhept-5-en-2-yl propanoate

InChI

InChI=1S/C11H20O2/c1-5-11(12)13-10(4)8-6-7-9(2)3/h7,10H,5-6,8H2,1-4H3

InChI Key

QTQUCFACVUKEDR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C)CCC=C(C)C

Origin of Product

United States

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